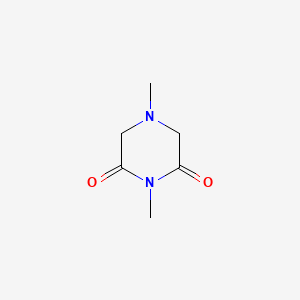
1,4-Dimethylpiperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperazine, featuring two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethylpiperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic processes to ensure high yield and purity. For example, the condensation of sarcosine under oxidative catalytic conditions using permanganate has been shown to produce this compound in high yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
1,4-Dimethylpiperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit serine-threonine protein phosphatases, which play a role in cell signaling and regulation . Additionally, it can act as an inhibitor of neural nitric oxide synthase, affecting neural signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperazine-2,5-dione: Similar in structure but with keto groups at different positions.
N,N’-Dimethylpiperazine: Lacks the keto groups, making it less reactive in certain chemical reactions.
Piperazine-2,6-dione: Lacks the methyl groups, affecting its chemical properties and reactivity.
Uniqueness
1,4-Dimethylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
35820-94-1 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1,4-dimethylpiperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-5(9)8(2)6(10)4-7/h3-4H2,1-2H3 |
Clave InChI |
AGZLAKYFYNHCES-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
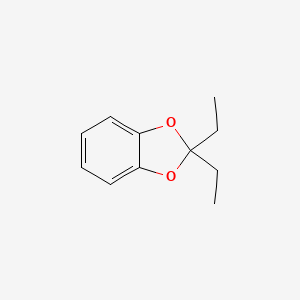
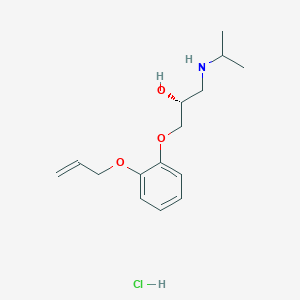
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
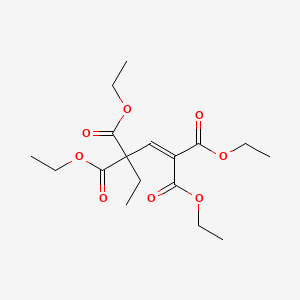
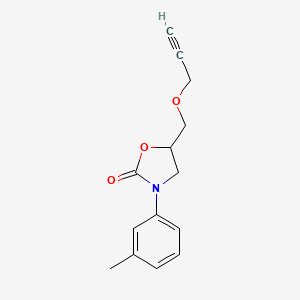
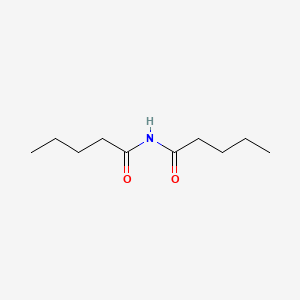

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)





